7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine
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Overview
Description
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine is a novel small molecule that has garnered significant interest in the scientific community. This compound is derived from benzodiazepines, a well-known class of medications used to treat anxiety, insomnia, and various neurological conditions . It has shown potential in various research applications, particularly in the field of Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxadiazole core.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different substituents on the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used, depending on the desired substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP) and tau protein, both of which are implicated in Alzheimer’s disease . By inhibiting AEP, the compound reduces the production of amyloid-beta peptides and tau fragments, thereby mitigating the pathological processes associated with Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
7-Morpholin-4-yl-2,1,3-benzoxadiazol-4-amine: A structurally similar compound with comparable biological activities.
δ-Secretase Inhibitor 11: Another name for 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine, highlighting its role as an AEP inhibitor.
Uniqueness
What sets this compound apart from similar compounds is its high specificity and potency as an AEP inhibitor. This specificity makes it a valuable tool for studying the role of AEP in Alzheimer’s disease and potentially developing targeted therapies.
Properties
IUPAC Name |
4-morpholin-4-yl-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-7-1-2-8(10-9(7)12-16-13-10)14-3-5-15-6-4-14/h1-2H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCSTSZSZFUHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842964-18-5 |
Source
|
Record name | 7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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